molecular formula C21H21N3O2S B2703354 (4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226428-19-8

(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2703354
CAS RN: 1226428-19-8
M. Wt: 379.48
InChI Key: QATXOTWNZXHXDG-UHFFFAOYSA-N
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Description

The compound contains a quinoline moiety which is a heterocyclic aromatic organic compound. It also contains a methoxyphenyl group and a thiomorpholino group. Quinoline derivatives are known to have various biological activities and are used as building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the quinoline core. The presence of the methoxyphenyl group and the thiomorpholino group would likely have significant effects on the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The quinoline moiety is known to undergo various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .

Scientific Research Applications

Anticancer Properties

(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone: has shown promise as an anticancer agent. Researchers have evaluated its cytotoxicity against cancer cells, and it exhibits selective activity against specific cancer types . Further investigations into its mechanism of action and potential clinical applications are warranted.

Supramolecular Chemistry

The compound’s crystal structure reveals interesting intermolecular interactions, including hydrogen bonding. These interactions contribute to its stability and may be relevant in supramolecular chemistry studies . Researchers explore its behavior in various solvents and conditions to understand its self-assembly properties.

Organic Synthesis

As a secondary amine, this compound serves as a valuable starting material for the synthesis of other compounds. It can participate in N-alkylation reactions and reduction processes using agents like sodium borohydride. Researchers leverage it to create derivatives, such as azo dyes and dithiocarbamates .

Mechanism of Action

    Target of Action

    Quinoline derivatives, such as “(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone”, have been studied for their pharmaceutical and biological activities

    Mode of Action

    The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information, it’s difficult to predict the exact mode of action of “(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone”.

    Biochemical Pathways

    Quinoline derivatives can be involved in a variety of biochemical pathways due to their potential interactions with different proteins and enzymes

Future Directions

The future research directions could include further exploration of the biological activity of the compound, optimization of its physical and chemical properties, and investigation of its mechanism of action .

properties

IUPAC Name

[4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)22-19-14-20(21(25)24-10-12-27-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATXOTWNZXHXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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